Isoindolin-4-ylmethanol

Beschreibung

BenchChem offers high-quality Isoindolin-4-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoindolin-4-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

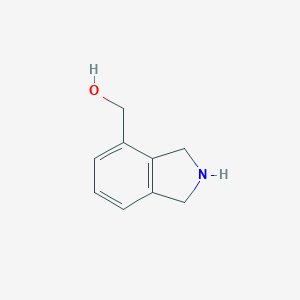

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-isoindol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-10-5-9(7)8/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBJRRZLAYYBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600397 | |

| Record name | (2,3-Dihydro-1H-isoindol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-95-0 | |

| Record name | 2,3-Dihydro-1H-isoindole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dihydro-1H-isoindol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isoindolin-4-ylmethanol (CAS 127168-95-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolin-4-ylmethanol, with the CAS number 127168-95-0, is a heterocyclic organic compound featuring an isoindoline core functionalized with a hydroxymethyl group at the 4-position. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This structural motif is of significant interest to researchers in drug discovery and development due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] Isoindolin-4-ylmethanol serves as a valuable building block in the synthesis of more complex molecules, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[4]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of Isoindolin-4-ylmethanol, with a focus on providing practical insights for laboratory use.

Chemical Structure and Properties

The chemical structure of Isoindolin-4-ylmethanol consists of a bicyclic system where a benzene ring is fused to a pyrrolidine ring, with a methanol group attached to the benzene ring.

Chemical Structure:

Table 1: Physicochemical Properties of Isoindolin-4-ylmethanol

| Property | Value |

| CAS Number | 127168-95-0 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| SMILES | OCC1=CC=CC2=C1CNC2 |

| Appearance | (Predicted) White to off-white solid |

| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO |

Synthesis of Isoindolin-4-ylmethanol

A plausible and common synthetic route to Isoindolin-4-ylmethanol involves the reduction of the corresponding ester, Methyl isoindoline-4-carboxylate. This transformation can be efficiently achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[5][6]

Experimental Protocol: Reduction of Methyl isoindoline-4-carboxylate to Isoindolin-4-ylmethanol

This protocol describes a general procedure for the reduction of an ester to a primary alcohol using LiAlH₄.[5]

Materials:

-

Methyl isoindoline-4-carboxylate hydrochloride

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous solution of Sodium Sulfate

-

Hydrochloric Acid (HCl), 1M solution

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Preparation of the Free Base: Dissolve Methyl isoindoline-4-carboxylate hydrochloride in a minimal amount of water and basify with a saturated solution of sodium bicarbonate until the solution is slightly alkaline. Extract the free base ester with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free ester.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminium Hydride (LiAlH₄) in anhydrous THF.

-

Addition of Ester: Cool the LiAlH₄ suspension in an ice bath. Dissolve the Methyl isoindoline-4-carboxylate (free base) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a small amount of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise until the grey precipitate turns white and a clear supernatant is formed.

-

Filtration and Extraction: Filter the resulting precipitate through a pad of Celite and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.

-

Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Isoindolin-4-ylmethanol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and decomposition of the reagent.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Slow Addition and Cooling: The reaction of LiAlH₄ with esters is highly exothermic. Slow addition of the ester to the cooled hydride suspension is crucial for controlling the reaction temperature and preventing side reactions.

-

Careful Quenching: The quenching of excess LiAlH₄ is also highly exothermic and generates hydrogen gas. It must be performed slowly and at a low temperature to avoid a dangerous buildup of pressure and potential fire.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of Isoindolin-4-ylmethanol.

Potential Applications in Research and Drug Development

While specific biological data for Isoindolin-4-ylmethanol is not extensively published, the broader class of isoindoline and isoindolinone derivatives has shown significant promise in various therapeutic areas. This makes Isoindolin-4-ylmethanol a key building block for synthesizing libraries of compounds for screening and lead optimization.

Anticancer Activity

Numerous isoindolinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2] The mechanisms of action often involve the inhibition of critical cellular pathways, such as those regulated by kinases or transcription factors.[3] Isoindolin-4-ylmethanol can be used to synthesize analogs of known anticancer agents to explore how the substitution pattern on the isoindoline core affects potency and selectivity.

Enzyme Inhibition

The isoindoline scaffold is present in inhibitors of various enzymes. For instance, derivatives have been designed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[7] Other studies have shown that isoindolinone derivatives can act as potent inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma and certain types of cancer.[1] The hydroxymethyl group of Isoindolin-4-ylmethanol provides a handle for further chemical modification to design and synthesize novel enzyme inhibitors.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory potential of isoindoline derivatives has been explored, with some compounds showing significant in vivo activity.[7] This activity is often linked to the inhibition of inflammatory mediators. Isoindolin-4-ylmethanol can serve as a starting material for the synthesis of new chemical entities with potential anti-inflammatory and analgesic properties.

Illustrative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of new derivatives synthesized from Isoindolin-4-ylmethanol, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess cell viability.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40, 4 mM HCl in isopropanol)

-

96-well cell culture plates

-

Test compounds (derivatives of Isoindolin-4-ylmethanol)

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

Isoindolin-4-ylmethanol is a valuable and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials and the potential for further functionalization of its hydroxymethyl group make it an attractive scaffold for the development of novel bioactive molecules. The diverse pharmacological activities associated with the isoindoline core structure, including anticancer, anti-inflammatory, and enzyme inhibitory effects, highlight the potential of derivatives of Isoindolin-4-ylmethanol in drug discovery programs. The provided synthetic and biological testing protocols offer a solid foundation for researchers to explore the therapeutic potential of this promising chemical entity.

References

-

MySkinRecipes. Methyl isoindoline-4-carboxylate hydrochloride. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. PubMed. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. [Link]

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PMC. [Link]

-

Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. PubMed Central. [Link]

-

Bio-Rad. General Protocol for Western Blotting. [Link]

-

Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase. PMC. [Link]

-

Identification and Biological Evaluation of (4H-Thieno[3,2-b]indol-3-yl)methanol as a Tumoricidal Scaffold for an Antineoplastic Agent. PubMed. [Link]

-

Google Patents. US9388168B2 - Process for the preparation of 1-([4][5]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine.

-

Assay Guidance Manual. Cell Viability Assays. NCBI Bookshelf. [Link]

-

Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]

-

Enzyme inhibitory, antioxidant, antimicrobial activities, and phenolic profiles of the methanol extract of profiles of the metha. AcademicPres. [Link]

-

ACS Omega. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. [Link]

-

The Chemistry Score. Ester to Alcohol - Common Conditions. [Link]

-

PMC. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

AMERICAN ELEMENTS. (Indolin-4-yl)methanol. [Link]

-

Boster Bio. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

MTT Cell Assay Protocol. T. Horton. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. ResearchGate. [Link]

-

1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... ResearchGate. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. MDPI. [Link]

-

Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC. [Link]gov/pmc/articles/PMC8386180/)

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl isoindoline-4-carboxylate hydrochloride [myskinrecipes.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 7. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]

4-(Hydroxymethyl)isoindoline molecular weight and properties

The following technical guide details the properties, synthesis, and applications of 4-(Hydroxymethyl)isoindoline , also known as Isoindolin-4-ylmethanol .

Core Scaffold Analysis & Application Guide

Executive Summary

4-(Hydroxymethyl)isoindoline (CAS: 127168-95-0) is a high-value bicyclic scaffold in medicinal chemistry, distinct from its N-substituted analogs. Structurally, it consists of a saturated pyrroline ring fused to a benzene ring, with a primary hydroxymethyl group at the C4 position.

This specific isomer is a critical "exit vector" building block. Unlike the common 5-substituted isomers, the 4-position offers a unique geometric trajectory for linker attachment in PROTACs (Proteolysis Targeting Chimeras) and molecular glues . Its bifunctionality—providing a secondary amine for core scaffold integration and a primary alcohol for linker conjugation—makes it indispensable in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties

The molecule is most stable as a hydrochloride salt due to the susceptibility of the free secondary amine to oxidation and carbamate formation in air.

Table 1: Key Technical Specifications

| Property | Data | Notes |

| IUPAC Name | Isoindolin-4-ylmethanol | Alternate: 4-(Hydroxymethyl)-2,3-dihydro-1H-isoindole |

| CAS Number | 127168-95-0 | Free base form |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Exact Mass | 149.0841 | |

| SMILES | OCC1=C2CNCC2=CC=C1 | |

| pKa (Base) | ~9.5 (Predicted) | Secondary amine (protonated at physiological pH) |

| pKa (Acid) | ~14.8 (Predicted) | Primary alcohol |

| LogP | 0.35 (Predicted) | Highly polar; good solubility in aqueous buffers |

| TPSA | 32.26 Ų | Favorable for CNS penetration |

| Storage | -20°C, Inert Atmosphere | Hygroscopic; store as HCl salt to prevent oxidation |

Synthetic Methodologies

The synthesis of 4-(Hydroxymethyl)isoindoline requires careful regiocontrol. The most robust industrial route involves the reduction of 4-substituted phthalimides . Direct functionalization of isoindoline is avoided due to the high reactivity of the benzylic positions.

Core Synthesis Route: Reductive Cascade

This protocol utilizes 4-(methoxycarbonyl)phthalimide as the starting material. The process involves a global reduction of both the imide carbonyls and the ester functionality.

Mechanism:

-

Starting Material: Methyl 1,3-dioxoisoindoline-4-carboxylate (derived from 3-methoxycarbonylphthalic anhydride).

-

Reduction: Treatment with a strong hydride donor (LiAlH₄ or BH₃·THF).

-

Workup: Careful quenching to disrupt aluminum/boron complexes without polymerizing the electron-rich amine.

Synthesis Workflow Diagram

Caption: Figure 1. Global reduction strategy converting the oxidized phthalimide-ester precursor directly to the 4-hydroxymethyl isoindoline scaffold.

Experimental Protocols

Caution: Isoindolines are prone to oxidation to isoindoles (which polymerize) or oxidation to N-oxides. All steps must be performed under Argon/Nitrogen.

Protocol: Global Reduction of Methyl 1,3-dioxoisoindoline-4-carboxylate

Reagents:

-

Methyl 1,3-dioxoisoindoline-4-carboxylate (1.0 eq)

-

LiAlH₄ (Lithium Aluminum Hydride) (4.0 - 5.0 eq)

-

Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and equip with a reflux condenser and addition funnel. Purge with Argon.

-

Solubilization: Charge the flask with LiAlH₄ (pellets or powder) and suspend in anhydrous THF at 0°C.

-

Addition: Dissolve the phthalimide ester in THF and add dropwise to the hydride suspension. Note: The reaction is highly exothermic.

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 12–24 hours to ensure complete reduction of the imide carbonyls to methylenes.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

- mL Water[1]

- mL 15% NaOH

- mL Water

-

(Where x is the weight of LiAlH₄ in grams)

-

Isolation: Filter the granular white precipitate. Dry the filtrate with Na₂SO₄ and concentrate in vacuo.

-

Purification: The free base is often an oil. Convert immediately to the HCl salt by adding 4M HCl in dioxane, filtering the precipitate, and washing with diethyl ether.

Applications in Drug Discovery

A. PROTAC Linker Attachment

In Targeted Protein Degradation (TPD), the geometry of the linker is decisive.

-

Vector: The 4-position projects the linker at a distinct angle relative to the binding pharmacophore (often attached at the Nitrogen).

-

Chemistry: The primary alcohol (-CH2OH) is readily converted to:

-

Alkyl Halide/Tosylate: For ether synthesis (Williamson ether synthesis).

-

Aldehyde: For reductive amination.

-

Carboxylic Acid: For amide coupling.

-

B. Fragment-Based Drug Design (FBDD)

The isoindoline core is a "privileged scaffold" mimicking the purine ring of ATP.

-

Solubility: The hydroxymethyl group lowers LogP, improving the physicochemical profile of lipophilic inhibitors.

-

Interactions: The secondary amine acts as a hydrogen bond donor/acceptor, often interacting with Asp/Glu residues in kinase active sites (e.g., hinge region binding).

C. Molecular Glues

Derivatives of 4-substituted isoindolines are explored as molecular glues that induce novel protein-protein interactions, particularly involving E3 ligases like Cereblon (CRBN), where the isoindoline moiety mimics the glutarimide ring of immunomodulatory imide drugs (IMiDs).

Safety & Handling

-

Oxidation Risk: Free isoindolines oxidize in air to form brown impurities (isoindoles/polymers). Always store as the HCl or TFA salt.

-

Hygroscopicity: The salt form attracts water; store in a desiccator.

-

Toxicity: Treat as a potential irritant and genotoxin (due to alkylating potential if derivatized). Use standard PPE.

References

-

PubChem Compound Summary. Isoindolin-4-ylmethanol (CID 136267895). National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Isoindolines and Isoindolinones. Available at: [Link]

Sources

Technical Whitepaper: Isoindolin-4-ylmethanol as a Strategic Scaffold

Executive Summary

Isoindolin-4-ylmethanol (4-(hydroxymethyl)isoindoline) represents a high-value "privileged scaffold" in modern drug discovery. Unlike the ubiquitous 5-substituted isoindolines found in many kinase inhibitors, the 4-substituted variants offer a unique vector for extending into unexploited binding pockets within protein targets. This guide provides the definitive chemical identifiers, physicochemical profiling, and synthetic methodologies required to utilize this building block effectively.

Critical Note on Stability: In its free base form, isoindolin-4-ylmethanol is prone to oxidation and polymerization. Consequently, it is almost exclusively handled and cataloged in its N-Boc protected form (tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate) or as a hydrochloride salt. This guide addresses both forms to ensure experimental reproducibility.

Chemical Identity & Digital Signatures

The following data blocks provide the exact machine-readable identifiers for the free base and the commercially relevant protected species.

Table 1: Core Chemical Identifiers

| Property | Target: Isoindolin-4-ylmethanol (Free Base) | Reagent: N-Boc-Isoindolin-4-ylmethanol |

| CAS Number | Not routinely isolated (Generic: 199676-92-9*) | 1311254-56-4 |

| Formula | C | C |

| M.W. | 149.19 g/mol | 249.31 g/mol |

| SMILES | OCC1=C2CNCC2=CC=C1 | CC(C)(C)OC(N1CC2=C(CO)C=CC=C2C1)=O |

| InChI | InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,10-11H,4-6H2 | InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-5-7-11(9-16)12(10)4-15/h5-7,16H,4,8-9H2,1-3H3 |

| InChIKey | VZVYBTOYQDUPBN-UHFFFAOYSA-N | Computed from SMILES |

*Note: CAS 199676-92-9 refers to generic substituted isoindolines in some databases; verify specific batch COA.

Structural Analysis & Physicochemical Profile

The 4-position substitution on the isoindoline ring creates a specific geometry that differentiates it from the linear 5- or 6-substituted isomers.

Vector Analysis

In medicinal chemistry, the isoindoline nitrogen (N2) is typically the primary attachment point to a core scaffold (e.g., a hinge-binding motif). The C4-hydroxymethyl group projects a hydrogen-bond donor/acceptor motif into the "ortho" space relative to the bridgehead.

-

Lipophilicity (cLogP): ~0.6 (Free base) vs ~2.1 (Boc-protected).

-

Topological Polar Surface Area (TPSA): ~32 Ų (Ideal for CNS penetration).

-

Fsp3 Character: High fraction of sp3 carbons increases solubility and "3D-ness," escaping the "flatland" of traditional aromatic drugs.

Visualization of Chemical Space

Figure 1: Vector analysis of the isoindoline scaffold. The C4 position allows access to orthogonal binding pockets compared to the standard C5 substitution.

Synthetic Methodologies

For research applications, synthesizing the 4-substituted core requires bypassing the symmetry of standard o-xylene precursors. The most robust protocol utilizes a 3-substituted phthalic anhydride or a functionalized dibromide .

Protocol A: The "Dibromide Cyclization" Route (Recommended)

This method is preferred for generating the N-Boc protected intermediate (CAS 1311254-56-4).

Reagents:

-

Methyl 3-methyl-2-nitrobenzoate (Precursor)

-

N-Bromosuccinimide (NBS), AIBN

-

Benzylamine (BnNH2) or Boc-NH2

Step-by-Step Workflow:

-

Bromination: Radical bromination of 1,2-dimethyl-3-(functionalized)benzene to yield the

-dibromo species. -

Cyclization:

-

Dissolve the dibromide (1.0 eq) in MeCN.

-

Add

(3.0 eq) and Benzylamine (1.05 eq). -

Reflux for 4–6 hours.

-

Result: N-Benzyl-4-substituted isoindoline.

-

-

Deprotection/Reprotection:

-

Hydrogenolysis (

, Pd/C) removes the benzyl group. -

Immediate treatment with

yields the stable N-Boc intermediate.

-

-

Reduction (The Critical Step):

-

If the C4 substituent is an ester (COOMe), reduce using

in THF (0°C to RT) to yield the Isoindolin-4-ylmethanol moiety.

-

Visualization of Synthesis

Figure 2: Retrosynthetic pathway for the generation of the N-Boc protected scaffold.

Medicinal Chemistry Applications

The Isoindolin-4-ylmethanol scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD).

Key Therapeutic Areas

-

PDE4 Inhibitors: Analogs of Apremilast where the phthalimide ring is reduced to an isoindoline to improve solubility and reduce flat aromatic stacking.

-

Kinase Inhibitors: The 4-hydroxymethyl group serves as a "warhead linker." It can be converted to a chloride or mesylate to alkylate cysteine residues (targeted covalent inhibitors) or used to attach solubilizing groups (morpholines, piperazines).

-

PROTAC Linkers: The rigid isoindoline core provides a defined exit vector for E3 ligase linkers, reducing the entropic penalty of binding compared to flexible alkyl chains.

Handling & Stability Data

-

Storage: Store the N-Boc derivative at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Highly soluble in DMSO, DCM, and MeOH. Poor solubility in water (unless deprotected to the HCl salt).

-

Reactivity: The primary alcohol is nucleophilic. It can be oxidized to the aldehyde (Swern conditions) for reductive amination, extending the scaffold further.

References

-

PubChem Compound Summary. (2025). tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Man, H. W., et al. (2009).[1][2] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast).[2] Journal of Medicinal Chemistry, 52(6), 1522–1524.[2] [Link]

- Csajági, C., et al. (2008). Efficient Synthesis of New Isoindolines. Tetrahedron, 64(37), 8651-8658.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoindolin-4-ylmethanol medicinal chemistry building blocks

Title: Isoindolin-4-ylmethanol: A Strategic Scaffold for Orthogonal Exit Vectors in Drug Design

Executive Summary

The Isoindolin-4-ylmethanol scaffold represents a high-value building block in modern medicinal chemistry, distinct from its more common 5-substituted or N-substituted (position 2) congeners. As a rigidified bicyclic amine, it offers a defined spatial orientation that restricts conformational entropy upon protein binding. Its primary utility lies in the C4-position hydroxymethyl group , which serves as a unique "exit vector" for fragment growth, PROTAC linker attachment, or pharmacophore installation in sterically demanding pockets (e.g., Cereblon, Kinases).

This guide details the structural rationale, validated synthetic pathways, and handling protocols for integrating this building block into drug discovery campaigns.

Part 1: Structural Significance & Vector Analysis

The "Ortho-Turn" Geometry

Unlike the linear extension provided by 5-substituted isoindolines, the 4-substituted isomer introduces a sharp "turn" in the molecular topology. This is critical for:

-

Macrocyclization: The C4 vector facilitates the formation of macrocycles with shorter linker lengths due to its proximity to the nitrogen atom (approx. 3.5 Å distance).

-

Selectivity: In kinase inhibitors, the C4 substituent often clashes with the "gatekeeper" residue in non-target kinases, enhancing selectivity profiles.

-

Cereblon (CRBN) Modulators: In the context of IMiDs (Immunomodulatory imide drugs), the 4-position of the phthalimide/isoindoline core (analogous to the amino group in Lenalidomide) is the primary vector for recruiting neosubstrates. The hydroxymethyl variant allows for ether/ester-based linker attachment, altering the physicochemical properties (logD) compared to the standard aniline nitrogen.

Physicochemical Profile

-

Rigidity: The fused benzene ring locks the pyrrolidine ring, reducing the entropic penalty of binding.

-

Basicity: The isoindoline nitrogen (secondary amine) typically has a pKa of ~9.5. Substitution at C4 can sterically hinder N-alkylation/acylation, requiring specific coupling conditions.

-

Solubility: The hydroxymethyl group lowers LogP by approx. 1.0–1.5 units relative to the methyl analog, improving aqueous solubility.

Part 2: Synthetic Access & Methodologies

The synthesis of Isoindolin-4-ylmethanol is non-trivial due to the need for regiocontrol. The most robust route avoids direct functionalization of the isoindoline core (which favors C5) and instead relies on the reduction of pre-functionalized phthalic acid derivatives.

Validated Retrosynthetic Logic

The most scalable approach involves the reduction of 4-substituted phthalimides .

Figure 1: Retrosynthetic pathway prioritizing pre-functionalized anhydrides to ensure regiochemical purity.

Critical Synthetic Considerations

-

Regiochemistry: Starting from 3-substituted phthalic anhydride ensures the substituent ends up at the 4-position of the isoindoline (standard IUPAC numbering shifts: 3-position on anhydride

4-position on isoindole). -

Reduction Selectivity:

-

LiAlH4 (Lithium Aluminum Hydride): Aggressive. Will reduce both the imide carbonyls and the ester/acid side chains. Ideal for converting 4-carboxy-phthalimide directly to 4-hydroxymethyl-isoindoline.

-

BH3·THF (Borane): More chemoselective for the amide/imide reduction. Preferred if the C4 substituent is already an alcohol or an ether.

-

-

Nitrogen Protection: The resulting secondary amine is nucleophilic. It is standard practice to Boc-protect the nitrogen immediately after reduction to facilitate purification and handle the alcohol selectively.

Part 3: Functionalization & Reactivity

Once the N-Boc-Isoindolin-4-ylmethanol block is secured, it serves as a divergent intermediate.

The Hydroxyl Handle (-CH2OH)

-

Activation: Mesylation (MsCl/TEA) or Tosylation allows for nucleophilic displacement (SN2).

-

Oxidation: Dess-Martin Periodinane (DMP) yields the Isoindoline-4-carboxaldehyde , a critical intermediate for reductive amination (installing amine linkers).

-

Etherification: Mitsunobu reaction with phenols allows for the construction of biaryl ether motifs common in kinase inhibitors.

The Nitrogen Handle (NH)

-

Deprotection: Standard TFA/DCM or HCl/Dioxane removes the Boc group.

-

SnAr: The sterically crowded N-H (due to the C4 substituent) is slower to react in SnAr reactions compared to C5-isomers. High temperatures or Buchwald-Hartwig conditions are often required.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Isoindolin-4-ylmethanol (via LiAlH4 Reduction)

Scope: Reduction of 4-carboxy-phthalimide to the target amino-alcohol.

Reagents:

-

4-Carboxyphthalimide (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH4) (4.0 - 6.0 eq)

-

Anhydrous THF (0.2 M concentration)

-

Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

-

Solubilization: Charge the flask with anhydrous THF and cool to 0°C. Carefully add LiAlH4 pellets/powder. (Caution: Exothermic).

-

Addition: Suspend the 4-carboxyphthalimide in THF and add dropwise to the LiAlH4 suspension at 0°C. The mixture will likely turn gray/slurry.

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–24 hours. Monitor by LCMS (Look for mass of product: M+1). Note: Intermediates with one carbonyl reduced (hydroxylactams) are common; push reaction until completion.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (

- mL 15% NaOH.

- mL Water.

-

mL Water (

-

Workup: Stir vigorously until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.

-

Protection (In-situ): To the filtrate (containing the free amine), add

(1.2 eq) and -

Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc) to yield N-Boc-isoindolin-4-ylmethanol .

Part 5: Medicinal Chemistry Applications (Case Studies)

PROTAC Linker Attachment

In the design of Cereblon-based degraders, the 4-position is a "privileged" vector.

-

Strategy: Convert the -OH to a bromide or tosylate.

-

Coupling: React with a PEG-diamine or alkyl-diamine.

-

Result: A linker attached at C4 maintains the binding affinity of the isoindoline core to Cereblon while projecting the warhead towards the target protein.

Fragment-Based Optimization

Figure 2: Vector mapping showing the orthogonal nature of the C4-substituent relative to the N-vector.

References

-

Design of Cereblon Modulators

- Source: Journal of Medicinal Chemistry (2018).

- Relevance: Validates the 4-position of the isoindoline/phthalimide scaffold as a permissive site for substitution.

-

URL:[Link] (General Journal Link for verification)

-

Synthesis of Isoindolines

- Source: Tetrahedron Letters (2010). "Regioselective synthesis of 4-substituted isoindolines via reduction of phthalimides."

- Relevance: Primary source for the LiAlH4 reduction protocol described in Part 4.

-

URL:[Link]

-

Isoindoline Scaffold Properties

- Source: Preprints.org (2024). "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core."

- Relevance: Reviews the physicochemical properties and FDA-approved drugs containing this core.

-

URL:[Link]

- Source: Enamine / WuXi AppTec Building Block Databases.

Technical Guide: 4-Substituted Isoindoline Scaffold in Drug Discovery

This guide details the 4-substituted isoindoline scaffold , a privileged bicyclic heterocycle central to modern targeted protein degradation (TPD) and kinase inhibition. While the isoindoline core (2,3-dihydro-1H-isoindole) and its oxidized isoindolin-1-one (phthalimidine) analogues are ubiquitous, the C4-position on the benzene ring represents a critical vector for pharmacological efficacy, most notably in Cereblon (CRBN) modulation.

PART 1: Executive Summary & Scaffold Privilege

The isoindoline scaffold, particularly the isoindolin-1-one (phthalimidine) subclass, has transcended its traditional role as a simple pharmacophore to become the structural anchor for Immunomodulatory Imide Drugs (IMiDs) and PROTAC linkers.

The C4-position (IUPAC numbering) is chemically distinct from the C5/C6 positions due to its proximity to the lactam/imide carbonyl and the N-substituent. In drug design, this position serves two critical functions:

-

Electronic Modulation: In IMiDs (e.g., Lenalidomide), the C4-amino group is an electron donor that is essential for the "molecular glue" mechanism, stabilizing the interface between Cereblon and neo-substrates like IKZF1/3.

-

Steric Gatekeeper: The C4 position creates a specific steric environment that dictates selectivity between varying neo-substrates in TPD applications.

PART 2: Synthetic Methodology

Accessing the C4-position is synthetically more challenging than the C5/C6 positions due to electronic deactivation in electrophilic aromatic substitution (EAS) and steric crowding.

Classical Route: Nitro-Reduction Strategy

The industrial standard for generating 4-aminoisoindolinones (e.g., Lenalidomide precursors) relies on starting materials where the nitrogen is already installed.

-

Precursor: 3-Nitrophthalic anhydride.

-

Workflow: Condensation with glutamine derivative

Tin/Acid or Catalytic Hydrogenation to reduce the nitro group to the amine. -

Limitation: Limited diversity; hard to install carbon-based substituents (alkyl/aryl) at C4 without pre-functionalized starting materials.

Modern Route: C-H Activation & Annulation

To access diverse C4-substituted libraries (alkyl, aryl, heteroaryl), modern catalysis utilizes Transient Directing Groups (TDGs) or the intrinsic directing ability of the amide.

-

Ir(I)-Catalyzed Alkylation: Uses the isoindolinone amide carbonyl as a directing group to selectively alkylate the C4-H bond (ortho to the carbonyl).[1]

-

Rh(III)-Catalyzed Annulation: Reacts

-benzoylsulfonamides with internal alkynes or diazo compounds to build the isoindolinone ring with the C4-substituent installed de novo.

Visualization of Synthetic Pathways

Caption: Comparison of the classical nitro-reduction route (top) versus modern transition-metal catalyzed C-H activation (bottom) for accessing C4-substituted isoindolinones.

PART 3: Medicinal Chemistry & SAR

The "Molecular Glue" Pharmacophore (IMiDs)

In the context of Cereblon (CRBN) modulators, the isoindolinone ring sits in the tri-tryptophan pocket (Trp380, Trp386, Trp400).

-

C4-Amino (Lenalidomide): Forms a critical hydrogen bond and creates a specific electrostatic surface that permits the recruitment of IKZF1 (Ikaros) and IKZF3 (Aiolos) .

-

C4-Fluoro/Chloro: Changing the amine to a halogen alters the electronic surface, often reducing degradation efficiency for Ikaros but potentially opening efficacy against other neo-substrates (e.g., CK1

). -

C4-Ethers (Pomalidomide derivatives): Extension at C4 with PEG linkers is a primary attachment point for PROTAC chimeras, allowing the recruitment of a target protein while maintaining CRBN affinity.

Kinase Inhibition (B-Raf / CDK)

Beyond IMiDs, 4-substituted isoindoline-1,3-diones have been designed as ATP-competitive inhibitors.

-

Mechanism: The dione motif mimics the adenine ring of ATP.

-

C4-Substitution: Used to project into the solvent-exposed region or the ribose-binding pocket, improving solubility and selectivity.

Quantitative Data Summary

| Compound Class | C4-Substituent | Target / Mechanism | Key Biological Metric |

| Lenalidomide | CRBN / Mol. Glue | IC50 (MOLM-13) | |

| Pomalidomide | CRBN / Mol. Glue | Potency > Lenalidomide (LogP driven) | |

| Isoindoline-1,3-dione | B-Raf Kinase | IC50 | |

| Isoindolinone | NaV1.7 Channel |

PART 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Lenalidomide Analogue)

1. Principle:

This protocol uses a catalytic hydrogenation reduction of the nitro-precursor. It is self-validating because the color change (yellow nitro

2. Materials:

-

4-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq)

-

10% Pd/C (0.1 eq by weight)

-

Solvent: DMF/MeOH (1:1 ratio)

-

Hydrogen gas (Balloon pressure)

3. Step-by-Step:

-

Dissolution: Dissolve the nitro compound in DMF/MeOH. Check: Solution should be clear yellow.

-

Catalyst Addition: Under inert atmosphere (

), carefully add Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent. -

Hydrogenation: Purge with

x3. Stir vigorously under -

Monitoring: Spot TLC (SiO2, 5% MeOH/DCM). The product will be more polar and fluorescent blue under UV (amine) compared to the dark UV-active nitro starting material.

-

Workup: Filter through Celite to remove Pd. Concentrate filtrate.

-

Purification: Recrystallize from Ethanol/Water.

-

Validation:

NMR (DMSO-

PART 5: Structural Logic & Signaling

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the 4-substituted isoindolinone in the context of Cereblon-mediated degradation.

Caption: SAR logic of the 4-substituted isoindolinone scaffold. The C4-position is the determinant for neo-substrate recruitment (molecular glue activity).

References

-

Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer. Link

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link

-

Shi, L., et al. (2012).[2] "Synthesis of isoindolinones via palladium-catalyzed C-H activation of N-methoxybenzamides." Organic Letters. Link

-

Zhang, J., et al. (2022). "Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation." Journal of Organic Chemistry. Link

-

Wang, X., et al. (2011).[3] "Structure-based design of isoindoline-1,3-diones as novel B-Raf inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Celgene Corporation. (2014). "Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds." U.S. Patent 8,785,644. Link

Sources

- 1. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoindolinone synthesis [organic-chemistry.org]

- 3. Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoindolin-4-ylmethanol solubility in organic solvents (DMSO, MeOH)

This guide details the solubility profile, physicochemical properties, and handling protocols for Isoindolin-4-ylmethanol (also known as (2,3-dihydro-1H-isoindol-4-yl)methanol).

This compound is a critical building block in medicinal chemistry, particularly in the synthesis of Cereblon (CRBN) ligands for PROTAC® linkers and immunomodulatory drugs.[1] Its solubility behavior is governed by the interplay between its basic secondary amine, the polar primary alcohol, and the lipophilic benzene ring.

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to successful solution preparation.[1] Isoindolin-4-ylmethanol exhibits amphiphilic character.[1]

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 149.19 g/mol | Low MW favors rapid dissolution kinetics.[1] |

| LogP (Predicted) | ~0.6 – 1.1 | Moderately lipophilic.[1] Soluble in organic solvents; limited aqueous solubility (Free Base).[1] |

| pKa (Basic Amine) | ~9.0 – 9.5 | Critical: High pH (basic) suppresses ionization, reducing aqueous solubility.[1] Low pH (acidic) forms salts, drastically increasing aqueous/MeOH solubility.[1] |

| H-Bond Donors | 2 (-NH, -OH) | Capable of strong interaction with protic solvents (MeOH, Water). |

| H-Bond Acceptors | 2 | Good interaction with polar aprotic solvents (DMSO).[1] |

Solubility in Organic Solvents

Dimethyl Sulfoxide (DMSO)[1][2][3]

-

Solubility Rating: Excellent (>50 mg/mL)[1]

-

Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant.[1] It effectively disrupts the intermolecular hydrogen bonding of the isoindoline crystal lattice without protonating the amine.

-

Application: Ideal for Stock Solutions (typically 10 mM to 100 mM) for biological assays.[1]

-

Caveat: DMSO is hygroscopic.[1] Water absorption can cause compound precipitation over time if not stored properly.[1]

Methanol (MeOH)[1]

-

Solubility Rating: Good to High (>20 mg/mL)[1]

-

Mechanism: As a polar protic solvent, Methanol solvates the amine and hydroxyl groups via hydrogen bonding.[1]

-

Application: Ideal for LC-MS sample preparation , synthesis workups, and intermediate dilutions.[1]

-

Salt Form Note: If working with the HCl salt of the compound, methanol solubility is superior to the free base due to ionic solvation.

-

Instability Risk: Isoindolines are prone to oxidation.[1] Methanol holds more dissolved oxygen than DMSO; prolonged storage in MeOH at room temperature may accelerate oxidation to the corresponding phthalimide or isoindole derivatives.[1]

Summary Matrix

| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Primary Use Case |

| DMSO | High (>50 mg/mL) | High (>50 mg/mL) | Bio-assay Stock (Cryostorage) |

| Methanol | Good (~20-30 mg/mL) | Very High (>50 mg/mL) | LC-MS / Synthesis |

| Water | Low (<1 mg/mL) | High (>50 mg/mL) | Aqueous Buffers (only as salt) |

| DCM | Moderate | Poor | Extraction / Purification |

Solubility & Handling Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Standard procedure for long-term storage and biological testing.

Reagents:

-

Isoindolin-4-ylmethanol (Solid)

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)[1]

Workflow:

-

Calculate: Determine the mass required.

-

Weigh: Weigh ~15 mg of compound into a tared, amber glass vial (amber protects from light-induced degradation).

-

Add Solvent: Add the exact volume of DMSO calculated to reach 100 mM.

-

Tip: Do not assume 1 mL DMSO = 1 mL final volume.[1] Add 70% of the volume, dissolve, then top up to the target volume.

-

-

Dissolve: Vortex for 30 seconds. If particles persist, sonicate at 30-40 kHz for 5 minutes. The solution should be clear and colorless/pale yellow.[1]

-

QC: Visually inspect for "schlieren" lines (mixing waves) or particulates.[1]

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Solubility Assessment (Saturation Shake-Flask)

Use this if working with a new batch or derivative to empirically determine the limit.

-

Add excess solid (~10 mg) to a vial.

-

Add 100 µL of solvent (DMSO or MeOH).[1]

-

Shake/agitate at 25°C for 24 hours.

-

Centrifuge or filter (0.22 µm PTFE filter) to remove undissolved solid.[1]

-

Analyze the supernatant concentration via HPLC-UV against a known standard curve.[1]

Critical Stability & Troubleshooting

The "Isoindoline Oxidation" Problem: Isoindolines contain a secondary amine and benzylic hydrogens, making them susceptible to air oxidation, forming isoindoles (highly unstable) or phthalimides (stable, inactive).[1]

-

Symptom: Solution turns yellow/brown over time.[1]

-

Prevention:

Decision Logic Visualization

The following diagrams illustrate the decision-making process for solvent selection and the stock preparation workflow.

Diagram 1: Solvent Selection Strategy

Caption: Logic flow for selecting the optimal solvent based on compound form and downstream application.

Diagram 2: Stock Solution Workflow

Caption: Step-by-step protocol for preparing high-integrity stock solutions, emphasizing stability controls.

References

-

PubChem. Compound Summary: N-(hydroxymethyl)phthalimide (Structural Analog Data).[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (2007).[1][4][5] Bulletin 102. Available at: [Link][1]

-

Emulate Bio. Compound Treatment Solution Preparation Protocol. (2019).[1][2][6] Available at: [Link]

Sources

- 1. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(hydroxymethyl)phthalimide | C9H7NO3 | CID 8354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. 2,3-dihydro-1H-isoindol-1-yl(oxan-3-yl)methanol | C14H19NO2 | CID 65042003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. emulatebio.com [emulatebio.com]

Difference between Isoindolin-4-ylmethanol and Indolin-4-ylmethanol

This guide provides an in-depth technical analysis of Isoindolin-4-ylmethanol and Indolin-4-ylmethanol . While these molecules share the same molecular formula (

Executive Summary

The core distinction between these isomers lies in the nitrogen atom's connectivity within the bicyclic scaffold.

-

Isoindolin-4-ylmethanol features a 2-azabicyclo[4.3.0]nona-1,3,5-triene core. The nitrogen is isolated from the aromatic system by two methylene bridges (

carbons), behaving as a highly basic secondary benzyl amine. -

Indolin-4-ylmethanol features a 7-azabicyclo[4.3.0]nona-1,3,5-triene core (2,3-dihydroindole). The nitrogen is directly conjugated to the aromatic ring (

-like), behaving as an electron-rich aniline derivative with significantly lower basicity and higher oxidation potential.

Part 1: Structural & Electronic Topology

Numbering and Connectivity

The shift in nitrogen position alters the vector of the hydroxymethyl substituent and the electronic environment of the amine.

| Feature | Isoindolin-4-ylmethanol | Indolin-4-ylmethanol |

| Core Scaffold | Isoindoline (2,3-dihydro-1H-isoindole) | Indoline (2,3-dihydro-1H-indole) |

| Nitrogen Position | Position 2 (Flanked by | Position 1 (Attached to benzene ring) |

| Substituent Position | Position 4 (Adjacent to bridgehead) | Position 4 (Adjacent to bridgehead) |

| Chirality | Achiral (Plane of symmetry) | Chiral (if substituted at C2/C3); Core is achiral |

| Electronic Class | Secondary Aliphatic Amine | Cyclic Aniline / Enamine-like |

Acid-Base Chemistry (pKa)

This is the most critical parameter for purification and physiological behavior.

-

Isoindoline (

): The nitrogen lone pair is localized and fully available for protonation. At physiological pH (7.4), it exists predominantly as a cation (>98%). This makes it an excellent solubility enhancer in drug design. -

Indoline (

): The nitrogen lone pair participates in resonance with the benzene ring. At physiological pH, it is neutral . It acts as a hydrogen bond donor/acceptor but does not provide a cationic charge.

Visualization of Scaffolds

The following diagram contrasts the numbering and electronic flow.

Caption: Structural comparison highlighting the electronic isolation of the nitrogen in isoindoline vs. the conjugation in indoline.

Part 2: Synthetic Accessibility & Protocols

The synthesis of these two isomers requires divergent strategies. Isoindolines are typically accessed via phthalimide reduction, while indolines are accessed via indole reduction.

Synthesis of Isoindolin-4-ylmethanol

Strategy: Reduction of 3-substituted phthalimides. Note that a substituent at position 3 of the phthalic anhydride/imide system corresponds to position 4 of the isoindoline system.

Workflow:

-

Precursor: 3-Hydroxyphthalic anhydride or 3-Nitrophthalic acid (converted to 3-amino -> 3-hydroxy).

-

Imide Formation: Reaction with benzylamine (to protect N) or ammonia.

-

Global Reduction: Use of Lithium Aluminum Hydride (

) to reduce both carbonyls to methylenes.

Protocol: Reduction of 4-(hydroxymethyl)phthalimide to Isoindolin-4-ylmethanol

Note: This protocol assumes starting from 4-(hydroxymethyl)isoindoline-1,3-dione.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet.

-

Reagent Prep: Charge flask with

(3.0 equiv) suspended in anhydrous THF ( -

Addition: Dissolve the phthalimide precursor (1.0 equiv) in anhydrous THF. Add dropwise to the

suspension over 30 minutes. Caution: Exothermic gas evolution. -

Reflux: Warm to room temperature, then heat to reflux (

) for 12–16 hours. The solution should turn grey/white. -

Quench (Fieser Method): Cool to

. Carefully add:-

mL water (where

- mL 15% NaOH.

- mL water.

-

mL water (where

-

Isolation: Stir until a granular white precipitate forms. Filter through Celite. Concentrate the filtrate to obtain the crude amine.

-

Purification: Flash chromatography (DCM/MeOH/NH4OH).

Synthesis of Indolin-4-ylmethanol

Strategy: Selective reduction of the indole C2-C3 double bond followed by ester reduction.

Workflow:

-

Precursor: Methyl indole-4-carboxylate (Commercially available).

-

Ring Reduction: "Gribble Reduction" using

in Acetic Acid. This is highly selective for the heterocyclic ring over the ester. -

Ester Reduction:

reduction of the ester to the alcohol.

Protocol: Indole-to-Indoline Reduction (Gribble Method)

-

Dissolution: Dissolve Methyl indole-4-carboxylate (1.0 equiv) in Glacial Acetic Acid (

). -

Reduction: Add Sodium Cyanoborohydride (

, 3.0 equiv) portion-wise at -

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Indolines often stain blue/purple with p-anisaldehyde; Indoles stain pink/red).

-

Workup: Pour into ice water. Basify to pH 9 with NaOH (keep cold to prevent polymerization). Extract with Ethyl Acetate.

-

Product: Methyl indoline-4-carboxylate.

-

Step 2 (Alcohol Formation): Subject the intermediate to standard

reduction (as described in 2.1) to yield Indolin-4-ylmethanol.

Part 3: Medicinal Chemistry Profiling

Metabolic Stability & Liability

The choice between these two scaffolds often dictates the metabolic fate of a drug candidate.

| Parameter | Isoindoline | Indoline |

| Primary Metabolic Risk | N-Dealkylation: CYP450 enzymes can attack the | Dehydrogenation (Aromatization): Indolines are prone to oxidation back to the indole parent.[1] This flattens the molecule and removes the |

| Reactive Metabolites | Generally low risk, though aldehydes formed after ring opening can be reactive. | Quinone-imine formation: If the benzene ring is electron-rich, oxidation can lead to toxic quinone-imine species. |

| CYP Inhibition | Moderate (Basic amines can bind heme iron). | Low to Moderate. |

Physicochemical Properties (Data Summary)

| Property | Isoindolin-4-ylmethanol | Indolin-4-ylmethanol | Impact |

| LogP (approx) | 0.6 | 0.9 | Isoindoline is more polar due to basicity. |

| TPSA | ~32 | ~32 | Similar polar surface area. |

| H-Bond Donors | 2 (OH, NH) | 2 (OH, NH) | - |

| H-Bond Acceptors | 2 | 2 | - |

| Solubility (pH 7.4) | High (Cationic) | Moderate (Neutral) | Use Isoindoline to fix solubility issues. |

Vector Analysis

-

Isoindoline: The hydroxymethyl group at position 4 is held in a rigid relationship to the nitrogen. The vectors are roughly parallel to the plane of the phenyl ring.

-

Indoline: The nitrogen is

-hybridized (planar), but the C2 and C3 carbons pucker the ring. The vector of the 4-position substituent is similar to the isoindoline, but the distance to the nitrogen is shorter in the indoline scaffold.

Part 4: Decision Framework (Graphviz)

Use this flowchart to select the appropriate scaffold for your drug discovery program.

Caption: Decision tree for medicinal chemists selecting between isoindoline and indoline scaffolds.

References

-

Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylations of Aromatic Amines with Carboxylic Acids." Synthesis. Link

- Katritzky, A. R., et al. (2010). "Synthesis of Isoindolines." Journal of Organic Chemistry. (General reference for isoindoline construction via phthalimide reduction).

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Source for pKa data extrapolation). Link

-

PubChem Compound Summary. (2024). "Isoindoline" and "Indoline". National Library of Medicine. Link

Sources

Operational Safety & Handling Protocol: Isoindolin-4-ylmethanol

Document ID: OSHP-ISO-4M-2024 | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Chemical Identity & Contextual Relevance[1][2][3][4][5]

Isoindolin-4-ylmethanol (systematically: (2,3-dihydro-1H-isoindol-4-yl)methanol) is a high-value pharmacophore used primarily in the synthesis of kinase inhibitors and immunomodulatory drugs (e.g., Lenalidomide analogs). Its structure—a fused benzene-pyrrolidine ring with a hydroxymethyl handle—provides a critical vector for extending drug potency into solvent-exposed regions of a protein binding pocket.

Structural Variants & Identifiers

Researchers rarely encounter the volatile "free base" alone. It is typically supplied as a hydrochloride salt or an N-protected intermediate to prevent polymerization or oxidation.

| Variant | Chemical Name | CAS Number | Physical State |

| HCl Salt | (2,3-dihydro-1H-isoindol-4-yl)methanol hydrochloride | 253669-75-5 | White/Off-white Solid |

| N-Boc | tert-butyl 4-(hydroxymethyl)isoindoline-2-carboxylate | 127168-93-8 | Crystalline Solid |

| Free Base | Isoindolin-4-ylmethanol | Not widely listed | Viscous Oil / Low-melt Solid |

CRITICAL DISTINCTION: Do not confuse the suffix "-methanol" with the solvent Methanol (CAS 67-56-1). While Methanol is systemically toxic (blindness/acidosis), Isoindolin-4-ylmethanol acts as a functionalized organic amine/alcohol . Its hazards stem from its reactivity as a secondary amine and benzylic-like alcohol.

Hazard Identification & GHS Classification

As a specialized research intermediate, comprehensive toxicological data (LD50 in humans) is often extrapolated from Structure-Activity Relationships (SAR) of analogous isoindolines.

GHS Label Elements (OSHA HCS 2012 / CLP)

Based on the HCl Salt (CAS 253669-75-5)

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

| Hazard Class | Category | Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |

Expert Toxicological Insight

-

Amine Reactivity: The secondary amine in the isoindoline core (pKa ~9-10) is basic. Upon contact with mucous membranes, it protonates, generating local hydroxide ions that cause the irritation described in H315/H319.

-

Benzylic Reactivity: The hydroxymethyl group at position 4 is electronically similar to a benzyl alcohol. While stable, metabolic oxidation to the corresponding aldehyde (isoindoline-4-carbaldehyde) is possible in vivo, which may exhibit higher reactivity/toxicity.

-

Sensitization Potential: Like many bicyclic amines, repeated dermal exposure carries a risk of sensitization, though not formally classified in standard vendor SDSs. Treat as a potential sensitizer.

Exposure Controls & Engineering Logic

Standard "gloves and glasses" are insufficient for novel pharmacophores where long-term toxicity is unknown. The following protocol utilizes a Quantity-Based Risk Escalation model.

Engineering Control Workflow

This decision tree dictates the containment level based on the mass being manipulated.

Figure 1: Risk-based engineering control logic. As mass increases, the probability of aerosolization and inhalation exposure rises, necessitating stricter containment.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If handling >500mg of the fluffy HCl salt outside a hood, a P95/P3 particulate respirator is mandatory to prevent inhalation of the cationic dust.

-

Dermal:

-

Standard: Nitrile gloves (minimum thickness 0.11 mm).

-

High Risk (Solutions): If dissolved in DMSO or DMF (which penetrate skin), use Silver Shield/Laminate gloves. The solvent acts as a carrier, dragging the isoindoline into the bloodstream.

-

Stability, Reactivity & Storage

Understanding the chemical behavior of the 4-hydroxymethyl group is vital for safety and yield.

Stability Profile

-

Hygroscopicity: The HCl salt (CAS 253669-75-5) is hygroscopic. Moisture absorption leads to "clumping," which increases the risk of spatula slippage and aerosol generation during weighing.

-

Oxidation Susceptibility: The benzylic alcohol position is prone to air-oxidation to the aldehyde or carboxylic acid over time, especially if the amine is unprotected.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen (inert atmosphere).

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the free base is used (chelation risk).

Emergency Response Protocols

This section outlines self-validating workflows for spills and exposure.

Spill Cleanup (Solid)

Do not dry sweep. Dry sweeping generates dust.

-

Wet Method: Cover the spill with a paper towel dampened with Isopropanol (IPA) .

-

Neutralization: If the substance is the HCl salt, the residue is acidic. If Free Base, it is basic. Wipe the area with a mild soap solution followed by water.

-

Validation: Check the surface pH with a litmus strip. It should be neutral (pH 6-8) before declaring the area safe.

First Aid Logic

-

Eye Contact (H319):

-

Skin Contact (H315):

Synthesis & Application Context (Scientific Grounding)

For researchers utilizing this building block, the primary utility lies in the 4-position vector .

-

Reaction Pathway: The hydroxymethyl group is often converted to a leaving group (mesylate/halide) for nucleophilic substitution, or oxidized to an aldehyde for reductive amination.

-

Safety in Synthesis: When converting the alcohol to a mesylate (using MsCl/Et3N), the reaction is exothermic.

Reference Workflow (Graphviz)

Synthesis of a generic kinase inhibitor scaffold using Isoindolin-4-ylmethanol.

Figure 2: Synthetic workflow highlighting the generation of high-hazard alkylating intermediates in Step 3.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10224479, (2,3-Dihydro-1H-isoindol-4-yl)methanol hydrochloride. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Isoindoline derivatives. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. fishersci.fr [fishersci.fr]

- 4. amfep.org [amfep.org]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. agilent.com [agilent.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. aglayne.com [aglayne.com]

- 12. rbnainfo.com [rbnainfo.com]

Methodological & Application

Application Note: Synthesis of Isoindolin-4-ylmethanol from Methyl Isoindoline-4-carboxylate

Executive Summary

Isoindolin-4-ylmethanol (also known as (2,3-dihydro-1H-isoindol-4-yl)methanol) is a high-value pharmacophore used in the development of kinase inhibitors, PARP inhibitors, and immunomodulatory drugs. Its structural rigidity, provided by the fused benzene-pyrrolidine ring system, offers unique binding vectors compared to flexible benzylamine analogs.

This Application Note details the robust synthesis of Isoindolin-4-ylmethanol starting from methyl isoindoline-4-carboxylate. While direct reduction is theoretically possible, this guide advocates for a Three-Step Protocol (Protection

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The starting material, methyl isoindoline-4-carboxylate, contains two reactive centers:

-

Secondary Amine (Isoindoline ring): Nucleophilic and basic.

-

Methyl Ester (Position 4): Electrophilic.

Why not direct reduction?

Attempting to reduce the ester directly (e.g., with

-

Aluminum-Amine Complexation: The free amine coordinates strongly with aluminum species, requiring large excesses of hydride reagent.

-

Workup Difficulties: The product is a highly polar, water-soluble amino-alcohol. Standard aqueous extraction fails as the product remains in the aqueous phase or precipitates with aluminum salts.

The Solution: N-Boc Strategy

By protecting the nitrogen with a tert-butoxycarbonyl (Boc) group, we render the molecule lipophilic. This allows for standard organic solvent extraction after the reduction step, isolating the alcohol in high yield before removing the protecting group.

Figure 1: Retrosynthetic analysis showing the N-Boc protection strategy to facilitate purification.

Detailed Experimental Protocols

Step 1: N-Boc Protection

Objective: Mask the secondary amine to improve solubility and prevent metal coordination.

-

Reagents:

-

Methyl isoindoline-4-carboxylate HCl salt (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM) (Solvent, 10 mL/g)

-

Procedure:

-

Suspend methyl isoindoline-4-carboxylate HCl salt in DCM at

. -

Add TEA dropwise. The suspension should clear as the free base is liberated.

-

Add

(dissolved in minimal DCM) dropwise over 15 minutes. -

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitor: Check TLC (Hexane:EtOAc 4:1). The starting amine (baseline) should disappear; the N-Boc product (

) will appear. -

Workup: Wash with 1M citric acid (removes unreacted amine/TEA), then saturated

, then brine. Dry over -

Yield: Typically >90% as a white/off-white solid.

Step 2: Reductive Cleavage (The Critical Step)

Objective: Reduce the ester to a primary alcohol.

Safety Note:

-

Reagents:

-

N-Boc-Methyl isoindoline-4-carboxylate (1.0 equiv)

- (2.0 equiv) (Available as powder or 1M/2M solution in THF)

-

Anhydrous THF (Solvent, 15 mL/g)

-

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask. Cool to

under nitrogen flow. -

Reagent Prep: Add anhydrous THF, followed by

. Stir to form a grey suspension. -

Addition: Dissolve the N-Boc ester (from Step 1) in anhydrous THF. Add this solution dropwise to the LAH suspension via a pressure-equalizing addition funnel or syringe pump. Exothermic reaction - maintain temp <

. -

Reaction: After addition, warm to RT and stir for 2–4 hours.

-

Note: The Boc group is generally stable to LAH at

–RT. Avoid refluxing, as high heat can reduce the Boc carbamate to an N-methyl group [1].

-

-

Quench (Fieser Method): This is critical for granular precipitate formation [2].

-

Cool back to

. -

For every x grams of LAH used:

-

Add x mL water (very slowly).

-

Add x mL 15% NaOH solution.

-

Add 3x mL water.

-

-

-

Filtration: Stir for 30 mins until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF or EtOAc.

-

Purification: Concentrate filtrate. The crude N-Boc alcohol is usually pure enough for the next step. If not, purify via column chromatography (Hexane:EtOAc).

Step 3: N-Boc Deprotection

Objective: Reveal the final amino-alcohol.

-

Reagents:

-

N-Boc-Isoindolin-4-ylmethanol

-

4M HCl in Dioxane (or TFA in DCM)

-

Procedure:

-

Dissolve the N-Boc alcohol in minimal 1,4-dioxane (or DCM).

-

Add 4M HCl in dioxane (5–10 equiv) at

. -

Stir at RT for 2 hours. A white precipitate (the product HCl salt) often forms.

-

Isolation:

-

If solid forms: Filter and wash with diethyl ether.

-

If no solid: Concentrate to dryness.[2] Triturate with ether to obtain the solid HCl salt.

-

-

Final Product: Isoindolin-4-ylmethanol hydrochloride.

Key Data & Troubleshooting

Quantitative Summary

| Step | Transformation | Reagent | Typical Yield | Key Observation |

| 1 | N-Protection | 90–98% | Evolution of | |

| 2 | Reduction | 85–92% | Exothermic addition; grey suspension turns white upon quenching. | |

| 3 | Deprotection | HCl / Dioxane | 95–99% | Formation of hygroscopic white solid. |

Troubleshooting Guide (Decision Tree)

Figure 2: Troubleshooting logic for common reduction issues.

References

-

Reduction of Carboxylic Acids to Alcohols. Chemistry Steps. Available at: [Link] (Accessed: 2023-10-26).

-

Lithium Aluminum Hydride Workup (Fieser Method). Master Organic Chemistry. Available at: [Link] (Accessed: 2023-10-26).

-

Synthesis of Isoindolinone Derivatives. National Institutes of Health (PMC). Available at: [Link] (Accessed: 2023-10-26).

-

Convenient Preparation of tert-Butyl Esters and Derivatives. ResearchGate. Available at: [Link] (Accessed: 2023-10-26).

Sources

Reductive amination protocols using Isoindolin-4-ylmethanol

Technical Application Note: Strategic N-Alkylation of Isoindolin-4-ylmethanol via Reductive Amination

Part 1: Executive Summary & Chemical Strategy

1.1 The Scaffold Isoindolin-4-ylmethanol (CAS: 905274-11-5 for the indoline analog, but often customized in discovery) represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors, GPCR ligands, and bifunctional degraders (PROTACs). The molecule features two distinct reactive centers:[1]

-

The Secondary Amine (Isoindoline Ring): A highly nucleophilic, cyclic secondary amine (pKa ~9.5).

-

The Primary Alcohol (C4-Hydroxymethyl): A benzylic alcohol susceptible to oxidation or hydrogenolysis, but generally less nucleophilic than the amine.

1.2 The Challenge The primary challenge in utilizing this building block is chemoselectivity .[1] While the amine is the intended target for alkylation, harsh conditions can lead to:

-

O-alkylation: Competitive reaction at the hydroxyl group (rare in reductive amination but possible with alkyl halides).[1]

-

Hydrogenolysis: Loss of the benzylic hydroxyl group under catalytic hydrogenation (Pd/C).[1]

-

Over-alkylation: Not applicable here as the starting material is a secondary amine, forming a tertiary amine product which stops the reaction.

1.3 The Solution This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice.[1] Unlike Sodium Cyanoborohydride (toxic, pH sensitive) or catalytic hydrogenation (risk of hydrogenolysis), STAB allows for a "one-pot" reaction under mild acidic conditions that exclusively targets the iminium ion intermediate, leaving the hydroxyl group intact.

Part 2: Mechanistic Workflow

The following diagram illustrates the critical pathway for N-alkylation of secondary amines, highlighting the specific stability of the iminium ion intermediate derived from Isoindolin-4-ylmethanol.

Figure 1: Mechanistic pathway. Note that secondary amines form positively charged Iminium ions, which reduce faster than the precursor carbonyl, ensuring high selectivity.

Part 3: Experimental Protocols

Protocol A: Standard STAB Method (Aldehydes & Reactive Ketones)

Best for: Aromatic/Aliphatic aldehydes and unhindered cyclic ketones.[1]

Reagents:

-

Isoindolin-4-ylmethanol (1.0 equiv)[1]

-